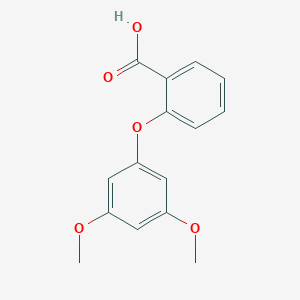
2-(3,5-Dimethoxyphenoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethoxyphenoxy)benzoic acid, also known as DPBA, is a chemical compound with a molecular formula of C16H16O5. It is a white crystalline powder that is commonly used in scientific research for its unique properties. DPBA is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)benzoic acid is not fully understood. However, it is believed that 2-(3,5-Dimethoxyphenoxy)benzoic acid interacts with specific targets in cells, leading to changes in cellular processes. 2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to bind to DNA, RNA, and proteins, which may contribute to its biological activity. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to inhibit the activity of certain enzymes, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects:
2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to have antimicrobial activity against various bacterial strains, including drug-resistant strains. 2-(3,5-Dimethoxyphenoxy)benzoic acid has also been shown to have anti-inflammatory activity, which makes it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
2-(3,5-Dimethoxyphenoxy)benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid is a versatile compound that can be used in various fields of research. However, 2-(3,5-Dimethoxyphenoxy)benzoic acid also has some limitations. It is a highly hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has limited solubility in organic solvents, which may limit its use in some experiments.
未来方向
There are several future directions for the study of 2-(3,5-Dimethoxyphenoxy)benzoic acid. One potential direction is the development of 2-(3,5-Dimethoxyphenoxy)benzoic acid-based sensors for the detection of specific biomolecules. Additionally, the synthesis of 2-(3,5-Dimethoxyphenoxy)benzoic acid derivatives with improved solubility and biological activity may lead to the development of new therapeutic agents. Finally, the study of the mechanism of action of 2-(3,5-Dimethoxyphenoxy)benzoic acid may lead to a better understanding of its biological activity and potential therapeutic applications.
Conclusion:
In conclusion, 2-(3,5-Dimethoxyphenoxy)benzoic acid is a versatile compound that has been widely used in scientific research for its unique properties. Its synthesis method is well-established, and it has been shown to have various scientific research applications. The mechanism of action of 2-(3,5-Dimethoxyphenoxy)benzoic acid is not fully understood, but it has been shown to have various biochemical and physiological effects. While 2-(3,5-Dimethoxyphenoxy)benzoic acid has some limitations, it has several advantages for use in lab experiments. Finally, there are several future directions for the study of 2-(3,5-Dimethoxyphenoxy)benzoic acid that may lead to the development of new therapeutic agents and a better understanding of its biological activity.
合成方法
2-(3,5-Dimethoxyphenoxy)benzoic acid can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyphenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to 2-(3,5-Dimethoxyphenoxy)benzoic acid through a series of chemical reactions, including esterification and acid hydrolysis. The synthesis of 2-(3,5-Dimethoxyphenoxy)benzoic acid is well-established and has been reported in several scientific publications.
科学研究应用
2-(3,5-Dimethoxyphenoxy)benzoic acid has been widely used in scientific research for its unique properties. It is commonly used as a fluorescent probe for the detection of proteins and nucleic acids. 2-(3,5-Dimethoxyphenoxy)benzoic acid can also be used as a pH-sensitive fluorescent sensor, which makes it useful in the study of cellular processes. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has been used as a building block for the synthesis of various bioactive molecules, including anticancer agents and antimicrobial agents.
属性
产品名称 |
2-(3,5-Dimethoxyphenoxy)benzoic acid |
|---|---|
分子式 |
C15H14O5 |
分子量 |
274.27 g/mol |
IUPAC 名称 |
2-(3,5-dimethoxyphenoxy)benzoic acid |
InChI |
InChI=1S/C15H14O5/c1-18-10-7-11(19-2)9-12(8-10)20-14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI 键 |
PUOKZODSNTUTQD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)OC2=CC=CC=C2C(=O)O)OC |
规范 SMILES |
COC1=CC(=CC(=C1)OC2=CC=CC=C2C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)


